molecular formula C9H17NO2 B12941621 Methyl 3-(aminomethyl)cyclohexane-1-carboxylate

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B12941621
M. Wt: 171.24 g/mol
InChI Key: MWAJXAZHGGMLIP-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxylate ester group. This compound is used primarily in research settings and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate typically involves the esterification of 3-(aminomethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. The use of biocatalysts, such as bacterial carboxylesterases, has been explored to achieve enantioselective synthesis, which is crucial for producing optically active forms of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3

InChI Key

MWAJXAZHGGMLIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)CN

Origin of Product

United States

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